
2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine is an organic compound with the molecular formula C8H19NO3 It is a derivative of propan-1-amine, featuring ethoxy and methoxyethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine typically involves the reaction of 2-ethoxy-3-(2-methoxyethoxy)propan-1-ol with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the amination process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyethoxy)propan-1-amine
- 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride
- 2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
Uniqueness
2-Ethoxy-3-(2-methoxyethoxy)propan-1-amine is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H19NO3 |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-ethoxy-3-(2-methoxyethoxy)propan-1-amine |
InChI |
InChI=1S/C8H19NO3/c1-3-12-8(6-9)7-11-5-4-10-2/h8H,3-7,9H2,1-2H3 |
InChI Key |
ZMVRHBJQKWOPHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN)COCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



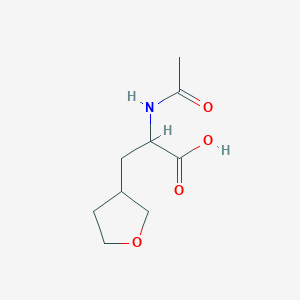

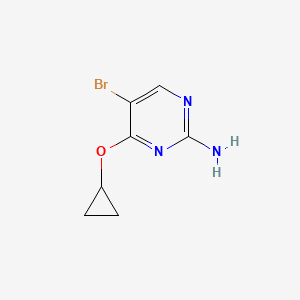
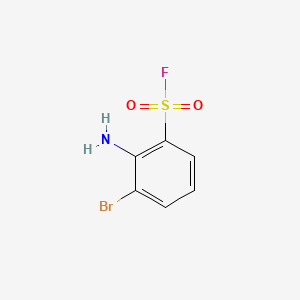

![(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13480922.png)
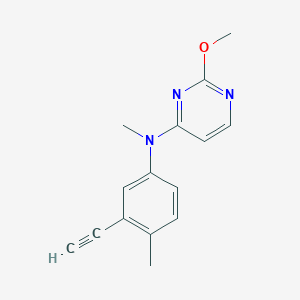
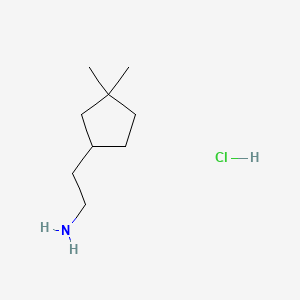
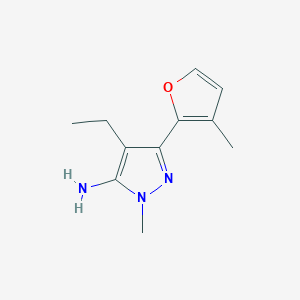
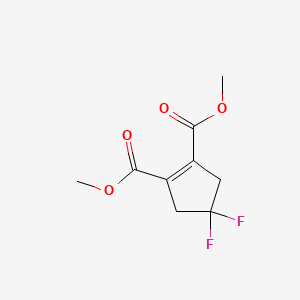
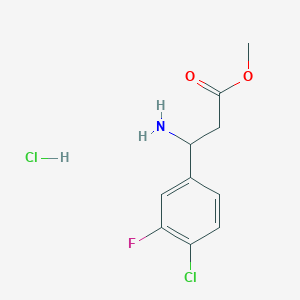
![rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride](/img/structure/B13480961.png)
